2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrazolopyrimidine core.
Introduction of the 4-bromophenyl group: This can be done via a Suzuki coupling reaction using a 4-bromophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and organostannanes.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins to modulate their activity. This can involve binding to the active site of an enzyme, blocking a receptor, or altering the conformation of a protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-(4-fluorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-(4-methylphenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
The uniqueness of 2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the bromine atom, in particular, can affect the compound’s ability to participate in certain types of chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-20-8-11-6-14(19)18-13(16-11)7-12(17-18)9-2-4-10(15)5-3-9/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOJTPASRRPMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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